2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound that features a cyclopenta[b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves multi-component reactions. One common method involves the reaction of 4-chlorobenzaldehyde, cyclopentanone, malononitrile, and ammonium acetate under reflux conditions in ethanol. The reaction proceeds through a Knoevenagel condensation followed by cyclization and subsequent aromatization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is considered to improve the overall process.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: Explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis through the activation of specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 2-amino-4-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 2-amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Uniqueness
2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications .
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-10-6-4-9(5-7-10)14-11-2-1-3-13(11)19-15(18)12(14)8-17/h4-7H,1-3H2,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUICBFMSASQPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=C2C3=CC=C(C=C3)Cl)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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